molecular formula C21H27N3O3 B2707148 3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 192132-97-1

3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2707148
CAS No.: 192132-97-1
M. Wt: 369.465
InChI Key: LXCQKNOPMINDBU-UHFFFAOYSA-N
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Description

“3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound with the molecular formula C21H27N3O3 . It is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a piperazine ring, and two methoxy groups . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 369.457 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 564.1±50.0 °C at 760 mmHg, and a flash point of 294.9±30.1 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its LogP is 1.86, indicating its relative lipophilicity .

Scientific Research Applications

Dopamine Receptor Affinity and PET Imaging

One study focuses on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, including 3-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, as potent and selective dopamine D3 receptor ligands. This research identified derivatives displaying moderate D3 affinity, which could be valuable for positron emission tomography (PET) imaging due to their affinity values, lipophilicity properties, and potential for C-11 labeling in the O-methyl position (Leopoldo et al., 2002).

Antimicrobial Activities

Another aspect of scientific research on this compound includes its antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives, which might include structures related to this compound, were synthesized and evaluated for their antimicrobial properties. Some derivatives were found to possess good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

In Vitro Tocolytic Activity

The compound also demonstrated in vitro tocolytic activity, showing significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle in non-pregnant rats. This suggests a potential application in managing preterm labor or other conditions requiring uterine relaxation (Lucky & Omonkhelin, 2009).

Serotonin Receptor Affinity

Further research explored the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, where derivatives of 1-(2-methoxyphenyl)piperazine, closely related to the compound , were synthesized. These compounds displayed high to moderate 5-HT1A receptor affinity and good fluorescence properties, offering insights into receptor imaging and signaling studies (Lacivita et al., 2009).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Given its structural similarity to para-Methoxyphenylpiperazine, it may also be of interest to explore its potential effects on the nervous system .

Properties

IUPAC Name

3-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-18-7-5-6-17(16-18)21(25)22-10-11-23-12-14-24(15-13-23)19-8-3-4-9-20(19)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCQKNOPMINDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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